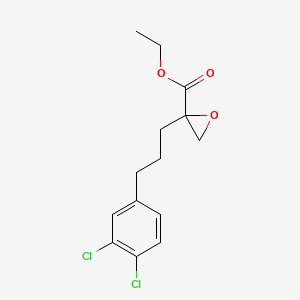
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a chlorophenyl group and an amino alcohol moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and (S)-2-amino-1-butanol.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where (S)-2-amino-1-butanol reacts with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
化学反応の分析
Types of Reactions
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological Studies: The compound is employed in biological research to study its effects on cellular processes and its potential as a drug candidate.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(((2-Chlorophenyl)methyl)amino)-1-propanol hydrochloride: A structurally similar compound with a shorter carbon chain.
2-(((2-Chlorophenyl)methyl)amino)-1-pentanol hydrochloride: A structurally similar compound with a longer carbon chain.
Uniqueness
(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and other structurally similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
特性
CAS番号 |
112767-77-8 |
|---|---|
分子式 |
C11H17Cl2NO |
分子量 |
250.16 g/mol |
IUPAC名 |
(2-chlorophenyl)methyl-[(2R)-1-hydroxybutan-2-yl]azanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12;/h3-6,10,13-14H,2,7-8H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
ORJGAUNQLJLYSA-HNCPQSOCSA-N |
異性体SMILES |
CC[C@H](CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |
正規SMILES |
CCC(CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)





![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)


![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)


